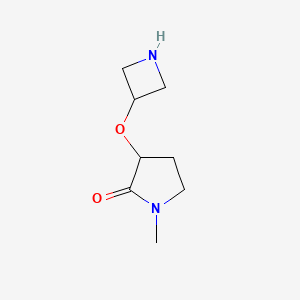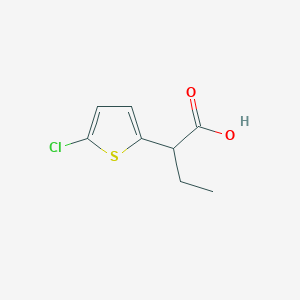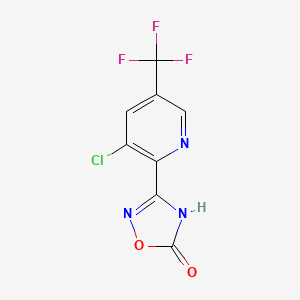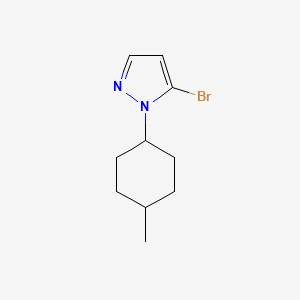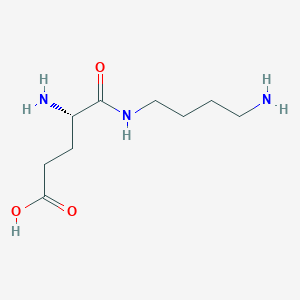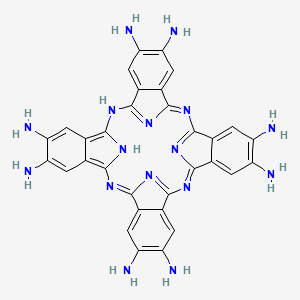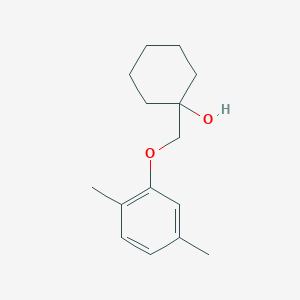
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a 2,5-dimethylphenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Etherification: The 2,5-dimethylphenol is then reacted with chloromethylcyclohexane in the presence of a base like sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of 1-((2,5-Dimethylphenoxy)methyl)cyclohexanone.
Reduction: Formation of 1-((2,5-Dimethylphenoxy)methyl)cyclohexane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially through the inhibition of cyclooxygenase enzymes or modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Similar in structure but contains an acetate group instead of a hydroxyl group.
Cyclohexane, 1,1-dimethyl-: Similar cyclohexane ring structure but with different substituents.
Uniqueness
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring with a phenoxy methyl group and hydroxyl substitution, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-[(2,5-dimethylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-11-15(16)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
InChI-Schlüssel |
XUIBNJUJOXNBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


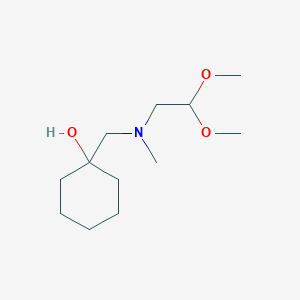
![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
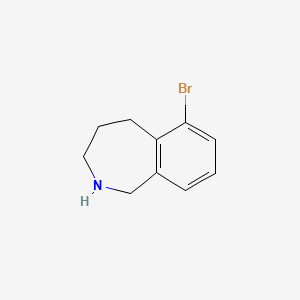

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)

